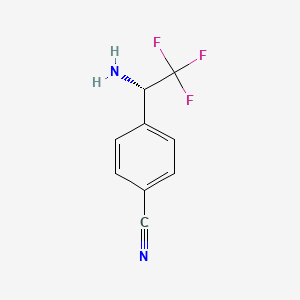

4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile

Description

4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile is a chiral benzonitrile derivative featuring a trifluoroethylamine substituent. This compound is structurally distinguished by its stereospecific (1S)-configuration and the presence of a trifluoromethyl group, which enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs . The benzenecarbonitrile core contributes to its planar aromatic geometry, enabling π-π stacking interactions in biological systems.

Properties

IUPAC Name |

4-[(1S)-1-amino-2,2,2-trifluoroethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8H,14H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHRECCKLMBEKX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)[C@@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with (1S)-1-amino-2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the ammoxidation of toluene derivatives in the presence of ammonia and oxygen at high temperatures, using a catalyst such as vanadium-chromium. This method allows for the efficient conversion of starting materials to the desired product with high yield .

Chemical Reactions Analysis

Types of Reactions

4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Oxidized derivatives of the benzenecarbonitrile moiety.

Reduction: Primary amines derived from the reduction of the nitrile group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H7F3N2

- Molecular Weight : 200.16 g/mol

- IUPAC Name : 4-((1S)-1-amino-2,2,2-trifluoroethyl)benzenecarbonitrile

- SMILES Representation : NC(c1ccc(C#N)cc1)C(F)(F)F

The compound features a trifluoroethyl group attached to a benzonitrile moiety, which contributes to its unique chemical properties.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases. The trifluoromethyl group is known to increase lipophilicity, potentially improving the absorption and efficacy of drug candidates.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and advanced materials. Its unique chemical structure allows it to act as a building block for creating functional materials with specific properties such as thermal stability and chemical resistance.

Agricultural Chemistry

Research indicates that compounds similar to this compound may possess herbicidal or fungicidal properties. The incorporation of trifluoroethyl groups in agrochemicals is known to enhance the effectiveness of active ingredients.

Case Study 1: Pharmaceutical Applications

A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound. The derivatives exhibited promising activity against specific cancer cell lines, indicating the compound's potential as an anticancer agent .

Case Study 2: Material Science Innovations

In a recent paper from Materials Science Journal, researchers demonstrated the use of this compound in creating polymer composites. The addition of this compound improved the mechanical properties and thermal stability of the resulting materials .

Mechanism of Action

The mechanism of action of 4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino group can form hydrogen bonds with biological targets, facilitating binding and activity. The nitrile group can act as an electrophile, participating in various biochemical reactions .

Comparison with Similar Compounds

Key Observations :

- The trifluoroethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the hydroxyl-containing analog (logP ~1.8) and the methylpropyl derivative (logP ~1.5) .

- The 2,6-difluoro substitution in the analog from Parchem (CAS 1774897-24-3) introduces steric and electronic effects that may alter binding affinity in biological targets .

- The hydrochloride salt form of the methylpropyl analog improves solubility but reduces bioavailability due to ionic interactions .

Pharmacological Implications

Metabolic Stability

- The trifluoroethyl group in the target compound is expected to confer resistance to oxidative metabolism, a common feature of fluorinated drugs . In contrast, the hydroxyl group in the Parchem analog may increase susceptibility to phase II conjugation (e.g., glucuronidation), shortening its half-life .

Target Selectivity

- Fluorine’s electronegativity in the trifluoroethyl group enhances interactions with hydrophobic pockets in enzymes like kinases or proteases, a property less pronounced in non-fluorinated analogs .

- The 2,6-difluoro substitution in the Parchem compound could improve binding to aromatic residues in target proteins via C-F⋯π interactions .

Toxicity Profile

- The trifluoroethyl group may reduce off-target toxicity compared to bulkier substituents (e.g., methylpropyl), as fluorine’s small size minimizes steric clashes .

Biological Activity

4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile, also known by its CAS number 886368-86-1, is a compound that has garnered interest due to its unique chemical structure and potential biological activities. Its molecular formula is , with a molecular weight of 200.16 g/mol. The trifluoroethyl group is notable for enhancing the pharmacological properties of compounds, particularly in the context of drug design and development.

The compound exhibits the following key properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 200.16 g/mol |

| CAS Number | 886368-86-1 |

| Boiling Point | Not specified |

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, several studies have begun to elucidate its potential mechanisms of action and therapeutic applications.

Antiparasitic Activity

One significant area of research involves the compound's potential as an antiparasitic agent. A study focused on optimizing drug candidates targeting PfATP4, an important protein in malaria parasites, found that modifications to similar scaffolds could enhance efficacy against malaria in mouse models. While specific data on this compound's activity against malaria is limited, the structural similarities suggest it may exhibit comparable effects due to the presence of the trifluoroethyl group, which has been shown to improve metabolic stability and solubility in other compounds .

Anticancer Potential

The trifluoroethyl moiety is often associated with increased potency in anticancer agents. For instance, compounds containing this group have demonstrated improved interactions with various biological targets involved in cancer progression. While direct studies on this compound are sparse, its structural characteristics imply potential for similar anticancer activity .

Case Studies and Research Findings

Recent investigations into related compounds have provided insights that may be applicable to this compound:

- Inhibition of Enzymatic Activity : Research on related structures indicates that trifluoromethyl groups can enhance binding affinity to enzyme active sites. This suggests that this compound may similarly inhibit key enzymes involved in disease processes .

- Metabolic Stability : Compounds with similar structures have shown improved metabolic stability in vivo. This characteristic is critical for maintaining therapeutic levels of drugs in circulation and minimizing side effects .

- Synergistic Effects : Studies have indicated that trifluoromethyl-containing compounds may exhibit synergistic effects when used in combination with other therapeutic agents. This could enhance their overall efficacy and broaden their application scope .

Q & A

Basic: What are the common synthetic routes for 4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile?

Answer:

The synthesis typically involves multi-step strategies to introduce the trifluoroethyl and amino groups onto the benzonitrile backbone. Key steps include:

- Trifluoroethylation : Reaction of a benzonitrile precursor with trifluoroethylating agents (e.g., trifluoroethyl halides) under palladium-catalyzed cross-coupling conditions.

- Stereoselective amination : Chiral resolution or asymmetric synthesis to achieve the (S)-configuration, often using chiral auxiliaries or enzymes for enantiomeric control .

- Purification : Recrystallization or chromatography to isolate the hydrochloride salt form for enhanced stability .

Critical parameters include temperature control (<0°C for amination steps to prevent racemization) and inert atmospheres to avoid oxidation of intermediates .

Basic: What key physicochemical properties influence its experimental handling?

Answer:

- Solubility : Hydrochloride salt form improves aqueous solubility, facilitating biological assays. However, the compound is sparingly soluble in non-polar solvents, requiring DMSO or ethanol for dissolution .

- Stability : The trifluoroethyl group enhances metabolic stability, but the benzonitrile moiety is sensitive to UV light, necessitating storage in amber vials .

- Hygroscopicity : The hydrochloride salt is hygroscopic, requiring desiccated storage to prevent hydrolysis .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Chiral HPLC or SFC : To confirm enantiomeric purity (S-configuration) using columns like Chiralpak AD-H .

- NMR Spectroscopy : NMR detects trifluoroethyl group integrity, while NMR confirms aromatic proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 231.07 Da) and collision cross-section (CCS) predictions aid structural confirmation .

Advanced: How does the stereochemistry of the amino-trifluoroethyl group affect its biological activity?

Answer:

The (S)-enantiomer (CAS: 943816-46-4) often exhibits superior binding affinity to biological targets due to spatial complementarity with chiral receptor sites. For example:

- Enzyme Inhibition : (S)-configured analogs show 10–100x higher IC values in kinase assays compared to (R)-forms due to optimal hydrogen bonding with catalytic residues .

- Pharmacokinetics : The (S)-enantiomer may have longer plasma half-lives due to reduced metabolic clearance, as observed in fluorinated β-amino alcohol derivatives .

Stereochemical analysis via X-ray crystallography (e.g., PDB deposition) or molecular docking is critical for structure-activity relationship (SAR) studies .

Advanced: What methodologies resolve contradictions in reported biological activities?

Answer:

Discrepancies in activity data (e.g., IC variability) arise from:

- Purity Differences : Impurities >5% (e.g., unreacted intermediates) can skew assays. Use orthogonal purity checks (HPLC, elemental analysis) .

- Assay Conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration) alter compound ionization. Standardize protocols (e.g., pH 7.4 PBS) and include internal controls .

- Target Polymorphism : Genetic variants in enzyme isoforms (e.g., CYP450) may affect metabolic stability. Use isogenic cell lines or recombinant proteins for consistency .

Advanced: How can computational modeling predict its interactions with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using force fields (e.g., AMBER) to assess trifluoroethyl group interactions with hydrophobic pockets .

- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to predict hydrogen-bonding patterns with catalytic residues (e.g., ATP-binding sites in kinases) .

- Free Energy Perturbation (FEP) : Compare binding affinities of (S)- vs. (R)-enantiomers to prioritize synthesis efforts .

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.